Methyl 2-(bromomethyl)-5-fluorobenzoate
Overview
Description
Methyl 2-(bromomethyl)-5-fluorobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a benzene ring, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate typically involves the bromination of methyl 5-fluorobenzoate. One common method includes the reaction of methyl 5-fluorobenzoate with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(bromomethyl)-5-fluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions, where the bromomethyl group is converted to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Reduction: Formation of methyl 5-fluorobenzoate.
Oxidation: Formation of 5-fluoro-2-carboxybenzoic acid.
Scientific Research Applications
Chemistry: Methyl 2-(bromomethyl)-5-fluorobenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. It can be used to synthesize molecules with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-(bromomethyl)-5-fluorobenzoate primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive, allowing for the formation of covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties. The fluorine atom on the benzene ring can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
- Methyl 2-(chloromethyl)-5-fluorobenzoate
- Methyl 2-(iodomethyl)-5-fluorobenzoate
- Methyl 2-(bromomethyl)-4-fluorobenzoate
Comparison: Methyl 2-(bromomethyl)-5-fluorobenzoate is unique due to the presence of both a bromomethyl group and a fluorine atom on the benzene ring. Compared to its chloromethyl and iodomethyl analogs, the bromomethyl derivative offers a balance between reactivity and stability. The fluorine atom enhances the compound’s lipophilicity and can influence its biological activity. The position of the substituents on the benzene ring also plays a crucial role in determining the compound’s reactivity and applications.
Properties
IUPAC Name |
methyl 2-(bromomethyl)-5-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSNENBHAODEGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569255 | |
Record name | Methyl 2-(bromomethyl)-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138786-65-9 | |
Record name | Methyl 2-(bromomethyl)-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(bromomethyl)-5-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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